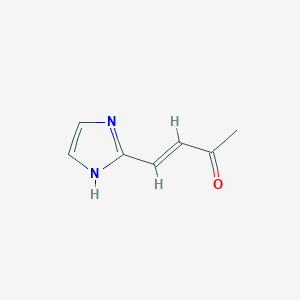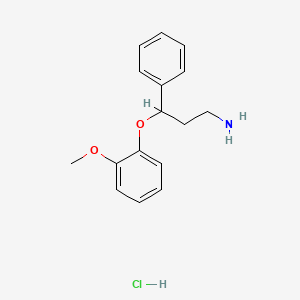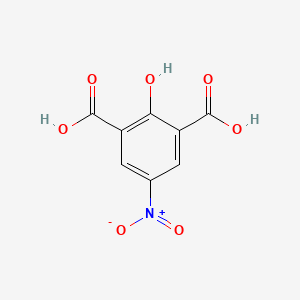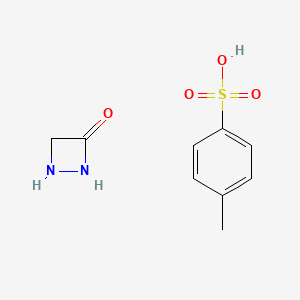
1,2-diazetidin-3-one, 4-methylbenzene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diazetidin-3-one, 4-methylbenzene-1-sulfonic acid (DMS-1) is an organic compound that has been studied extensively in the scientific community due to its potential applications in various fields. It is a nitrogen heterocyclic compound that is composed of a five-membered ring containing two nitrogen atoms, two oxygen atoms, and one sulfur atom. DMS-1 has been found to possess a wide range of properties, including antioxidant, anti-inflammatory, antiseptic, and antifungal activities. Moreover, it has been demonstrated to have applications in the fields of biochemistry, pharmacology, and medicine.
科学的研究の応用
1,2-diazetidin-3-one, 4-methylbenzene-1-sulfonic acid has been studied extensively in the scientific community due to its potential applications in various fields. It has been found to possess antioxidant, anti-inflammatory, antiseptic, and antifungal activities. Additionally, this compound has been demonstrated to have applications in the fields of biochemistry, pharmacology, and medicine. It has been used in the synthesis of various organic compounds, such as peptides, amines, and amino acids. Moreover, this compound has been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs and antibiotics.
作用機序
The exact mechanism of action of 1,2-diazetidin-3-one, 4-methylbenzene-1-sulfonic acid is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species, such as superoxide, hydroxyl radical, and hydrogen peroxide. Additionally, it is believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha and interleukin-1beta. Furthermore, this compound is believed to act as an antiseptic by inhibiting the growth of bacteria and fungi, and as an antifungal by inhibiting the growth of fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various animal models. In mice, this compound has been found to decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor alpha and interleukin-1beta. Additionally, this compound has been found to decrease the levels of oxidative stress markers, such as malondialdehyde and nitric oxide. Furthermore, this compound has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
実験室実験の利点と制限
One of the main advantages of using 1,2-diazetidin-3-one, 4-methylbenzene-1-sulfonic acid in lab experiments is that it is an inexpensive and readily available compound. Additionally, it is relatively stable and can be easily synthesized through a variety of methods. Furthermore, this compound has a wide range of applications in the fields of biochemistry, pharmacology, and medicine.
However, there are some limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and further research is needed to elucidate this mechanism. Additionally, the safety and toxicity of this compound have not been thoroughly studied, and further research is needed to assess its safety and toxicity.
将来の方向性
Given the potential applications of 1,2-diazetidin-3-one, 4-methylbenzene-1-sulfonic acid in the fields of biochemistry, pharmacology, and medicine, there are numerous future directions that can be explored. For example, further research is needed to elucidate the exact mechanism of action of this compound and to assess its safety and toxicity. Additionally, further research is needed to explore the potential therapeutic applications of this compound, such as its use in the treatment of various diseases and disorders. Furthermore, further research is needed to explore the potential applications of this compound in the fields of biochemistry and pharmacology, such as its use in the synthesis of various organic compounds and pharmaceuticals. Finally, further research is needed to explore the potential applications of this compound in the field of medicine, such as its use in the diagnosis and treatment of various diseases and disorders.
合成法
1,2-diazetidin-3-one, 4-methylbenzene-1-sulfonic acid can be synthesized through a variety of methods, including the reaction of 4-methylbenzene-1-sulfonic acid with 1,2-diazetidin-3-one. This reaction is typically carried out in an aqueous solution, with the resulting product being a white crystalline solid. Additionally, this compound can be synthesized through the reaction of 4-methylbenzene-1-sulfonic acid with 1,2-diazetidin-3-one in the presence of an acid catalyst, such as hydrochloric acid. This reaction is typically carried out at a temperature of around 200°C.
特性
IUPAC Name |
diazetidin-3-one;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C2H4N2O/c1-6-2-4-7(5-3-6)11(8,9)10;5-2-1-3-4-2/h2-5H,1H3,(H,8,9,10);3H,1H2,(H,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASDRDQNJSKFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(=O)NN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79289-49-9 |
Source


|
| Record name | 1,2-Diazetidin-3-one, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79289-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-phenylpyrrolo[1,2-a]pyrimidine](/img/structure/B6596896.png)
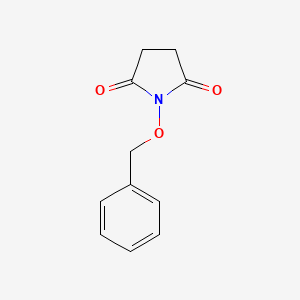

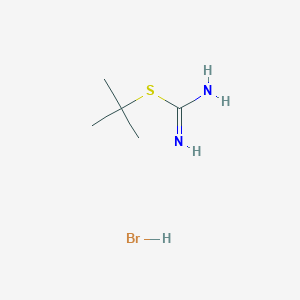
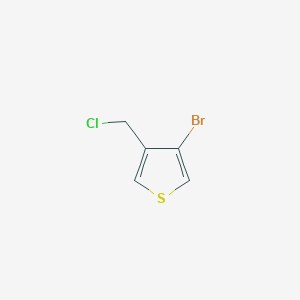
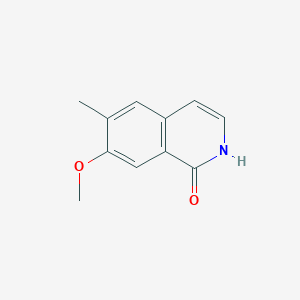
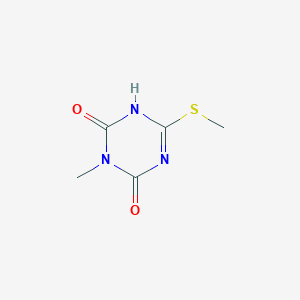
![2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione](/img/structure/B6596942.png)


